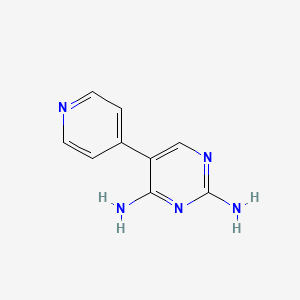![molecular formula C13H18N2O2S2 B14337084 N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide CAS No. 105246-30-8](/img/structure/B14337084.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with N,N-diethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
相似化合物的比较
Similar Compounds
N,N-diethyl({[(diethylcarbamothioyl)sulfanyl]selanyl}sulfanyl)carbothioamide: Similar structure but contains selenium instead of sulfur.
N-[(Diethylcarbamothioyl)sulfanyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzene ring.
Uniqueness
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is unique due to the presence of both a methoxy group and a diethylcarbamothioyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
105246-30-8 |
|---|---|
分子式 |
C13H18N2O2S2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
[(4-methoxybenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2O2S2/c1-4-15(5-2)13(18)19-14-12(16)10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI 键 |
VFJDTURVFPJEMV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)




![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)

![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)


